molecular formula C9H14N2O B13328565 5-Isopropoxy-3-methylpyridin-2-amine

5-Isopropoxy-3-methylpyridin-2-amine

Cat. No.: B13328565
M. Wt: 166.22 g/mol
InChI Key: UYHXYISXPLEOII-UHFFFAOYSA-N
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Description

5-Isopropoxy-3-methylpyridin-2-amine is a pyridine derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 5-position, a methyl group (-CH₃) at the 3-position, and an amine (-NH₂) at the 2-position of the pyridine ring.

The methyl group at position 3 adds steric bulk, which may hinder interactions at certain binding sites.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)12-8-4-7(3)9(10)11-5-8/h4-6H,1-3H3,(H2,10,11)

InChI Key

UYHXYISXPLEOII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-3-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with an appropriate arylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out in a solvent mixture of 1,4-dioxane and water under reflux conditions at 90°C for 18 hours .

Industrial Production Methods

Industrial production methods for 5-Isopropoxy-3-methylpyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

5-Isopropoxy-3-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Compound Name Substituents (Position) Molecular Formula Key Properties
5-Isopropoxy-3-methylpyridin-2-amine 5-OCH(CH₃)₂, 3-CH₃ C₉H₁₄N₂O High lipophilicity; steric bulk from isopropoxy and methyl groups
5-Fluoro-3-iodopyridin-2-amine 5-F, 3-I C₅H₄FIN₂ Halogens induce electron-withdrawing effects; potential for cross-coupling
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 3-I, 5-CF₃ C₆H₄F₃IN₂ Strong electron withdrawal (CF₃, I); suited for electrophilic substitutions
4-Chloro-5-methoxypyridin-3-amine 4-Cl, 5-OCH₃ C₆H₇ClN₂O Mixed electronic effects (Cl: EWG, OCH₃: EDG); unique substitution pattern
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine core with 2-OCH₃ C₁₁H₁₁N₃O Extended π-system; potential for stacking interactions in coordination chemistry

Notes:

  • Electronic Effects : The isopropoxy group in 5-Isopropoxy-3-methylpyridin-2-amine is electron-donating, contrasting with electron-withdrawing halogens (F, I, Cl) or trifluoromethyl (-CF₃) groups in other derivatives. This difference impacts reactivity in nucleophilic/electrophilic reactions and binding affinity in biological targets.

Physicochemical Properties

Table 2: Estimated Physicochemical Parameters

Compound Name Molecular Weight (g/mol) LogP* (Predicted) Aqueous Solubility (mg/mL)*
5-Isopropoxy-3-methylpyridin-2-amine 166.22 1.8 ~10 (low)
5-Fluoro-3-iodopyridin-2-amine 253.00 1.2 ~15 (moderate)
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 292.01 2.5 ~5 (very low)
4-Chloro-5-methoxypyridin-3-amine 174.59 0.9 ~20 (moderate)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 201.23 1.5 ~12 (low)

*LogP and solubility values are estimated using substituent contribution models.

Key Observations :

  • The isopropoxy group increases LogP (lipophilicity) compared to methoxy or halogenated analogs, suggesting superior membrane permeability but lower aqueous solubility.
  • Halogenated derivatives (e.g., 5-Fluoro-3-iodopyridin-2-amine) exhibit moderate solubility due to polarizable halogen atoms, while trifluoromethyl groups further reduce solubility.

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